Iberdomide - 1323403-33-3

Iberdomide

Catalog Number: EVT-269744
CAS Number: 1323403-33-3
Molecular Formula: C25H27N3O5
Molecular Weight: 449.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Iberdomide is a novel cereblon E3 ligase modulator (CELMoD™) compound. [] CELMoD™ agents belong to a class of immunomodulatory drugs (IMiDs®). [] Iberdomide specifically targets the proteins Ikaros (IKZF1) and Aiolos (IKZF3) for proteasomal degradation. [, , ] It has been investigated in a variety of scientific research applications, primarily for its impact on various immune cell functions and its potential in treating hematologic malignancies and autoimmune disorders. [, , , , , , , , , , ]

Future Directions
  • Continued investigation of iberdomide in combination with other agents for the treatment of MM and other hematologic malignancies. [, , , , , , , , , ]
  • Further exploration of iberdomide's potential in treating autoimmune diseases like SLE and Sjögren's syndrome. [, , , , , , , , , ]
  • Development of novel cereblon modulators with improved potency and selectivity, building upon the knowledge gained from iberdomide and other IMiDs®. []
  • Comprehensive studies on the long-term safety and efficacy of iberdomide in various clinical settings. [, , , ]
  • Investigation of the impact of CRBN mutations on iberdomide response and development of strategies to overcome resistance. []
  • Understanding the specific mechanisms underlying iberdomide's immunomodulatory effects in different disease contexts. [, , , , , , , ]
  • Exploration of iberdomide's potential for combination with other immune-focused therapies like CAR T cells and bispecific antibodies. [, , ]

Lenalidomide

    Compound Description: Lenalidomide is an immunomodulatory drug (IMiD) used in the treatment of multiple myeloma and other hematological malignancies. It functions by binding to cereblon (CRBN), a component of an E3 ubiquitin ligase complex. This interaction leads to the targeted degradation of specific proteins, including the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), ultimately impacting cell proliferation and immune responses. []

Pomalidomide

    Compound Description: Pomalidomide is another IMiD used for treating multiple myeloma, particularly in patients who have relapsed or become resistant to other therapies, including Lenalidomide. Similar to Lenalidomide, it exerts its effects through binding to CRBN, leading to the ubiquitination and degradation of Ikaros and Aiolos. [, ]

Avadomide

    Compound Description: Avadomide, also known as CC-122, is an investigational cereblon E3 ligase modulator (CELMoD™) being studied for various hematological malignancies and solid tumors. Like Iberdomide, it binds to CRBN and modulates the activity of the CRL4CRBN E3 ubiquitin ligase complex. This interaction leads to the ubiquitination and degradation of specific protein substrates, resulting in anti-cancer effects. []

    Relevance: Avadomide and Iberdomide are both classified as CELMoDs. [, ] They share the same molecular target, CRBN, and utilize a similar mechanism of action by promoting protein degradation. [, ] While the specific targets of Avadomide are not explicitly described in the provided papers, its classification as a CELMoD suggests it likely shares some target proteins with Iberdomide. [, ]

Mezigdomide

    Compound Description: Mezigdomide is a novel, highly potent, and selective CELMoD. It demonstrates significantly enhanced degradation of the IKAROS protein compared to earlier-generation IMiDs like Lenalidomide and Pomalidomide. [, ] Preclinical studies have shown its efficacy in various hematologic malignancies, including multiple myeloma, where it exhibits anti-proliferative and pro-apoptotic effects. [, ]

    Relevance: Mezigdomide, similar to Iberdomide, is a potent CELMoD that primarily targets IKAROS for degradation. [, ] While both compounds share this mechanism, Mezigdomide exhibits a higher potency in degrading IKAROS compared to Iberdomide, potentially translating into superior efficacy in certain contexts. [, ]

CC-92480

    Compound Description: CC-92480 is a CELMoD currently under investigation for the treatment of relapsed/refractory multiple myeloma (RRMM). [] While its specific mechanism of action is not detailed in the provided context, its classification as a CELMoD suggests it likely functions by modulating CRBN activity and targeting specific proteins for degradation. []

Synthesis Analysis

The synthesis of iberdomide involves several advanced chemical techniques aimed at producing the compound efficiently and at scale. A notable method includes the use of isocyanide-based multicomponent reactions (IMCRs), which allow for the rapid assembly of complex molecules in a single step. This method enhances the diversity of the resulting compounds while minimizing the number of synthetic steps required .

In practical applications, the synthesis has been demonstrated on a kilogram scale, ensuring that sufficient quantities are available for clinical trials. The synthesis process typically involves multiple batches to maintain consistency and quality in the final product . The technical details include careful control of reaction conditions, such as temperature and reagent concentrations, to optimize yield and purity.

Molecular Structure Analysis

Iberdomide possesses a distinct molecular structure characterized by its phthalimide core, which is crucial for its biological activity. The structural formula can be represented as follows:

C21H24N4O3\text{C}_{21}\text{H}_{24}\text{N}_4\text{O}_3

This formula indicates that iberdomide contains 21 carbon atoms, 24 hydrogen atoms, 4 nitrogen atoms, and 3 oxygen atoms. The molecular weight of iberdomide is approximately 376.44 g/mol .

High-resolution crystallographic studies have been conducted to elucidate the binding interactions between iberdomide and cereblon at an atomic level. These studies reveal critical insights into how iberdomide achieves its effects through structural binding modes .

Chemical Reactions Analysis

Iberdomide undergoes various chemical reactions that are essential for its function as an immunomodulatory drug. A key reaction involves its binding to cereblon, which leads to the recruitment of specific substrates for ubiquitination and subsequent degradation. This mechanism is fundamental to its action against cancer cells.

The chemical interactions can be summarized as follows:

  • Binding to Cereblon: Iberdomide binds to cereblon, altering its conformation.
  • Target Protein Recruitment: This altered state facilitates the recruitment of target proteins that are marked for degradation.
  • Ubiquitination: The recruited proteins undergo ubiquitination, leading to their proteasomal degradation.

These reactions are vital for understanding how iberdomide exerts its therapeutic effects in oncological settings .

Mechanism of Action

The mechanism of action of iberdomide primarily revolves around its role as a molecular glue that enhances the activity of cereblon. By binding to cereblon, iberdomide promotes the ubiquitination and degradation of specific transcription factors that are essential for tumor growth and survival.

  1. Binding: Iberdomide binds to the thalidomide-binding pocket on cereblon.
  2. Conformational Change: This binding induces a conformational change in cereblon.
  3. Substrate Recruitment: The modified cereblon can now recruit specific substrates (e.g., Ikaros or Aiolos) that play critical roles in immune regulation and cancer cell proliferation.
  4. Degradation: These substrates are tagged for degradation via the ubiquitin-proteasome pathway.

This mechanism highlights iberdomide's potential as a targeted therapy in treating malignancies by modulating protein levels within cells .

Physical and Chemical Properties Analysis

Iberdomide exhibits several important physical and chemical properties that influence its pharmacokinetics and therapeutic efficacy:

  • Molecular Weight: Approximately 376.44 g/mol.
  • Solubility: It has variable solubility depending on pH; generally more soluble in organic solvents.
  • Lipophilicity: The compound's lipophilicity affects its absorption and distribution within biological systems.
  • Stability: Iberdomide shows stability under physiological conditions but requires careful handling during synthesis due to sensitivity to light and moisture.

Understanding these properties is crucial for optimizing formulation strategies and ensuring effective delivery in clinical settings .

Applications

Iberdomide's primary application lies within oncology, particularly in treating multiple myeloma and other hematologic malignancies. Its ability to modulate immune responses and degrade specific proteins makes it a candidate for combination therapies with other anticancer agents.

Research continues into expanding its applications beyond oncology, exploring potential uses in autoimmune diseases due to its immunomodulatory effects. Ongoing clinical trials aim to further elucidate its safety profile and efficacy across different patient populations .

Molecular Mechanisms of Iberdomide in Targeted Therapy

Cereblon E3 Ligase Modulation: Structural and Functional Dynamics

Iberdomide (CC-220) is a next-generation cereblon E3 ligase modulator (CELMoD) that binds CRBN with ~20-fold higher affinity than lenalidomide or pomalidomide [1] [3]. Its extended chemical structure (additional phenyl and morpholino moieties) enhances interactions with CRBN’s tri-tryptophan pocket, stabilizing a "closed" conformation in 50% of CRBN molecules at saturating concentrations versus ≤20% for older immunomodulatory drugs (IMiDs) [7] [10]. This conformational shift optimizes the recruitment of neosubstrates to the CRL4CRBN E3 ubiquitin ligase complex.

Substrate Specificity and Ubiquitination Pathways

Iberdomide induces polyubiquitination of specific hematopoietic transcription factors, notably Ikaros (IKZF1) and Aiolos (IKZF3), targeting them for proteasomal degradation [2] [6]. The drug’s high-affinity binding enables efficient substrate degradation even in IMiD-resistant multiple myeloma (MM) cells with reduced CRBN expression or splice variants (e.g., exon 10 deletions) [3] [6]. Preclinical studies show 90% degradation of Ikaros/Aiolos at 48 hours with iberdomide versus <70% with pomalidomide in lenalidomide-resistant cells [2].

Table 1: Key Substrates Degraded by Iberdomide-Mediated Ubiquitination

SubstrateFunctionDegradation Efficiency vs. IMiDsBiological Consequence
Ikaros (IKZF1)Lymphoid transcription factor2.5-fold higher than pomalidomideLoss of oncogenic survival signals
Aiolos (IKZF3)Transcriptional repressor3.1-fold higher than lenalidomideDeregulation of interferon response
ZFP91NF-κB regulatorUnique to CELMoDsEnhanced pro-apoptotic signaling

Degradation of Ikaros (IKZF1) and Aiolos (IKZF3) Transcriptional Repressors

Rapid degradation of Ikaros/Aiolos (median reduction: 80–90% within 6 hours) disrupts their repression of interferon response genes and IL-2 signaling [3] [6]. This is mechanistically distinct from IMiDs: Iberdomide achieves half-maximal degradation (DC50) at 10 nM versus 100–500 nM for lenalidomide [10]. In phase 1/2 trials, patients with CRBN dysregulation (mutations, low expression) showed similar Ikaros/Aiolos degradation and progression-free survival (10.9 months) as those without dysregulation (11.2 months), confirming iberdomide’s ability to overcome IMiD resistance [6].

Downstream Effects on IRF4 and MYC Oncogenic Signaling

Ikaros/Aiolos degradation downregulates IRF4 and c-MYC, master regulators of MM cell survival [9]. In vitro, iberdomide reduces IRF4 levels by >70% within 24 hours, directly correlated with apoptosis induction [3]. This is critical because IRF4 drives a transcriptional cascade promoting MYC expression; dual suppression disrupts metabolic adaptation in MM cells [9].

Immunomodulatory Mechanisms: T-Cell Activation and Tumor Microenvironment Remodeling

Iberdomide stimulates both innate and adaptive immunity by degrading Ikaros/Aiolos in immune cells [1] [4]:

  • T-cell Activation: In bone marrow samples from 93 RRMM patients, iberdomide increased effector memory CD8+ T cells by 17.2% (p < 0.001) and Ki-67+ proliferating T cells by 5% (CD8+) and 2.5% (CD4+) [1]. This coincided with elevated IL-2, IFN-γ, and TNF-α production.
  • NK/NKT Cell Expansion: Natural killer cells increased from 5.6% to 13.1% of bone marrow mononuclear cells (p < 0.001), while CD8+ NKT cells rose from 1.3% to 3.3% (p < 0.001) [1].
  • Exhaustion Reversal: Iberdomide reduced TIGIT and PD-1 expression on T cells, enhancing cytotoxicity against MM cells [9]. In CAR-T studies, iberdomide-treated anti-BCMA CAR-T cells showed 46% higher antigen-specific killing (p < 0.001) and increased viability (80% vs. 30% in controls) under cytokine-starved conditions [9].

Table 2: Iberdomide-Induced Changes in Immune Cell Populations (CyTOF Analysis)

Immune SubsetBaseline (%)Post-Iberdomide (%)Change (p-value)
NK cells5.613.1↑7.5% (<0.001)
CD8+ NKT cells1.33.3↑2.0% (<0.001)
Effector memory CD8+ T cells67.084.2↑17.2% (<0.001)
Ki-67+ CD8+ T cells2.07.0↑5.0% (<0.001)

Tumor Microenvironment (TME) Remodeling: Iberdomide shifts the TME from immunosuppressive to immunostimulatory, reducing regulatory B cells (median decrease: 4.0% to 0.5%) and naive T cells while increasing granzyme B+ cytotoxic effectors [1] [4]. This occurs independently of prior anti-CD38 or IMiD exposure [4].

Comparative Efficacy of CELMoDs vs. IMiDs: Structural and Functional Divergence

Iberdomide and mezigdomide represent a pharmacologically advanced class over IMiDs due to:

  • Structural Optimization: The morpholino group in iberdomide enables additional hydrogen bonding with CRBN’s Tyr386 and Trp386, increasing binding stability [3] [10]. This allows 50% of CRBN to adopt the closed conformation versus ≤20% with pomalidomide [7].
  • Enhanced Degradation Kinetics: Iberdomide achieves DC50 for Ikaros at 10 nM, compared to 100 nM for lenalidomide and 25 nM for pomalidomide [3].
  • Activity in IMiD Resistance: In CRBN-low MM cells (≤25% expression), iberdomide retains >60% degradation efficiency, whereas lenalidomide/pomalidomide show <20% activity [2] [6].
  • Synergy with Immunotherapies: Iberdomide enhances daratumumab-mediated antibody-dependent cellular cytotoxicity (ADCC) 3-fold more potently than lenalidomide in vitro [3]. It also augments BCMA CAR-T cell expansion and cytotoxicity by reducing T-cell exhaustion markers [9].

Table 3: Functional Comparison of Iberdomide vs. IMiDs

ParameterIberdomidePomalidomideLenalidomide
CRBN binding affinity (Kd, nM)~50~1,000~1,500
% CRBN closed conformation50%20%<10%
Ikaros DC50 (nM)1025100
Efficacy in CRBN-low cells++++-
Immune stimulation index*3.5x1.8x1.0x

*Immune stimulation index: Composite of IL-2 secretion, NK cell activation, and T-cell proliferation [3] [7] [10]

Properties

CAS Number

1323403-33-3

Product Name

Iberdomide

IUPAC Name

(3S)-3-[7-[[4-(morpholin-4-ylmethyl)phenyl]methoxy]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

Molecular Formula

C25H27N3O5

Molecular Weight

449.5 g/mol

InChI

InChI=1S/C25H27N3O5/c29-23-9-8-21(24(30)26-23)28-15-20-19(25(28)31)2-1-3-22(20)33-16-18-6-4-17(5-7-18)14-27-10-12-32-13-11-27/h1-7,21H,8-16H2,(H,26,29,30)/t21-/m0/s1

InChI Key

IXZOHGPZAQLIBH-NRFANRHFSA-N

SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3OCC4=CC=C(C=C4)CN5CCOCC5

Solubility

Soluble in DMSO

Synonyms

CC-220; CC220; CC 220; Iberdomide.

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3OCC4=CC=C(C=C4)CN5CCOCC5

Isomeric SMILES

C1CC(=O)NC(=O)[C@H]1N2CC3=C(C2=O)C=CC=C3OCC4=CC=C(C=C4)CN5CCOCC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.